molecular formula C14H19N3 B11746249 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine

Cat. No.: B11746249
M. Wt: 229.32 g/mol
InChI Key: FFOSCTDFBZWIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 4, and a phenylethylamine moiety. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine, such as 2-phenylethylamine . The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. Common solvents used in this synthesis include dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, it may inhibit enzymes by binding to their active sites, thereby modulating biochemical reactions .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H19N3/c1-12-14(11-17(2)16-12)10-15-9-8-13-6-4-3-5-7-13/h3-7,11,15H,8-10H2,1-2H3

InChI Key

FFOSCTDFBZWIQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC=CC=C2)C

Origin of Product

United States

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